molecular formula C15H19NO2S B14295236 1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one CAS No. 116849-76-4

1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B14295236
CAS No.: 116849-76-4
M. Wt: 277.4 g/mol
InChI Key: FSEPZXWQXLTUMR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a methoxyphenyl group, a methylsulfanyl group, and a pyrrolidinyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Enone Backbone: The prop-2-en-1-one backbone can be synthesized through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

    Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic addition reaction using pyrrolidine and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, replacing it with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(morpholin-1-yl)prop-2-en-1-one: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

1-(4-Methoxyphenyl)-3-(methylsulfanyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrrolidinyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds with different substituents.

Properties

CAS No.

116849-76-4

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methylsulfanyl-3-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H19NO2S/c1-18-13-7-5-12(6-8-13)14(17)11-15(19-2)16-9-3-4-10-16/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

FSEPZXWQXLTUMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C(N2CCCC2)SC

Origin of Product

United States

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